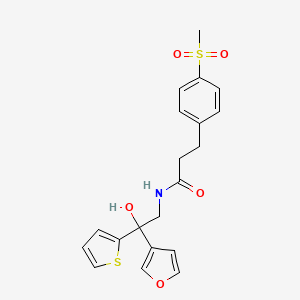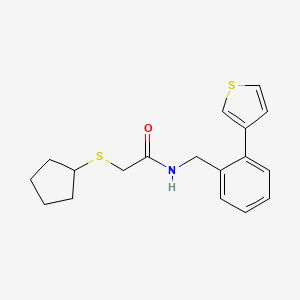![molecular formula C20H22N2O2S B2945594 1-[2-[(2-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one CAS No. 851801-30-4](/img/structure/B2945594.png)
1-[2-[(2-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-[(2-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one is a useful research compound. Its molecular formula is C20H22N2O2S and its molecular weight is 354.47. The purity is usually 95%.
BenchChem offers high-quality 1-[2-[(2-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-[(2-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
One significant area of research involves the exploration of compounds with potent activities against various pathogens. A notable example is the investigation into derivatives related to the chemical structure of interest, showing potent and selective activities against the gastric pathogen Helicobacter pylori. These derivatives exhibit low minimal inhibition concentrations (MICs) against a range of clinically relevant H. pylori strains, including those resistant to conventional treatments like metronidazole or clarithromycin. Such findings highlight the potential of these compounds in developing new antimicrobial agents specifically targeting H. pylori infections, a major cause of gastric ulcers and cancer (Carcanague et al., 2002).
Anticancer Activity
Another critical area of application is in the development of novel anticancer agents. Research into sulfanilamide copper(II) chelates has revealed compounds that significantly inhibit the growth and reproduction of human myeloid leukemia cells (HL-60), demonstrating a promising avenue for anticancer therapy (Gulya et al., 2010). Furthermore, studies on novel benzimidazole derivatives have shown significant anticonvulsant activity, indicating potential therapeutic applications beyond antimicrobial and anticancer treatments (Shaharyar et al., 2016).
Synthesis and Reactivity
The synthesis and chemical reactivity of compounds bearing the core structure have also been extensively explored. For instance, efficient synthesis methodologies have been developed for potent PPARpan agonists, highlighting the relevance of these compounds in modulating peroxisome proliferator-activated receptors, which are crucial for regulating metabolism and inflammation (Guo et al., 2006). Such research not only contributes to our understanding of the chemical properties of these compounds but also opens up new pathways for drug development.
Environmental and Material Science Applications
Research into the applications of related chemical structures extends beyond biomedicine into environmental science and materials engineering. Studies on the phototransformation products of pesticides, for instance, can lead to better understanding and mitigation of environmental pollutants. Moreover, the investigation of ionic liquids and their mixtures with alcohols provides insights into their volumetric properties, which are essential for designing greener solvents and catalytic processes (Matkowska & Hofman, 2013).
Wirkmechanismus
Target of action
Compounds with a dihydroimidazole ring and a phenyl group often interact with various enzymes and receptors in the body. For example, some similar compounds have been found to target Tryptase alpha/beta-1 , a major neutral protease present in mast cells, which plays a role in innate immunity .
Eigenschaften
IUPAC Name |
1-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-15-8-6-7-9-17(15)14-25-20-21-12-13-22(20)19(23)16(2)24-18-10-4-3-5-11-18/h3-11,16H,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWWHTKWOQBEBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NCCN2C(=O)C(C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

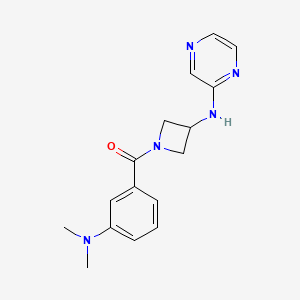
![Tert-butyl 6-amino-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylate](/img/structure/B2945512.png)
![1-(benzo[d]thiazol-2-yl)-N-(5-chloropyridin-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2945517.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2945519.png)
![2-(4-(indolin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2945520.png)

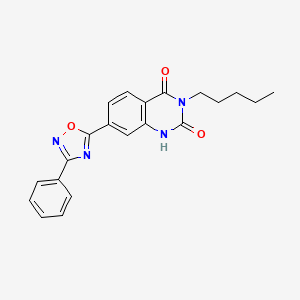
![N-[1-(3-chlorophenyl)-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B2945525.png)
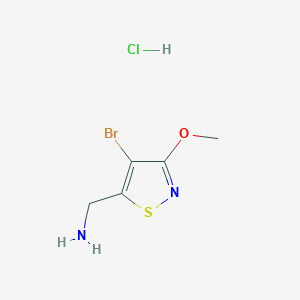

![4-chloro-N-(2-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2945531.png)
